molecular formula C6H3Cl2NO B1362338 6-Chloronicotinoyl chloride CAS No. 58757-38-3

6-Chloronicotinoyl chloride

Cat. No.: B1362338
CAS No.: 58757-38-3
M. Wt: 176 g/mol
InChI Key: FMEBIWNKYZUWFV-UHFFFAOYSA-N
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Description

6-Chloronicotinoyl chloride is an organic compound with the molecular formula C6H3Cl2NO. It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the 6th position of the pyridine ring and a carbonyl chloride group. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chloronicotinoyl chloride can be synthesized through the chlorination of 6-chloronicotinic acid using thionyl chloride. The reaction typically involves heating the 6-chloronicotinic acid with thionyl chloride under reflux conditions, resulting in the formation of this compound and sulfur dioxide as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of 6-chloronicotinic acid to this compound. The reaction is monitored to maintain optimal temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Chloronicotinoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Chloronicotinoyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloronicotinoyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of pharmaceuticals and agrochemicals, where this compound acts as a key intermediate .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. Its ability to undergo esterification and substitution reactions makes it a valuable intermediate in the synthesis of various compounds .

Properties

IUPAC Name

6-chloropyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-2-1-4(3-9-5)6(8)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEBIWNKYZUWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00974277
Record name 6-Chloropyridine-3-carbonyl chloride
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Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58757-38-3, 66608-11-5
Record name 6-Chloronicotinoyl chloride
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Record name 2-Chloro-5-chloromethyl-pyridine
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Record name 6-Chloropyridine-3-carbonyl chloride
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Record name 3-Pyridinecarbonyl chloride, 6-chloro
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Record name 6-Chloronicotinoyl chloride
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Synthesis routes and methods I

Procedure details

Starting from 250 g 6-chloro-nicotinic acid and 850 ml SOCl2, and using the working conditions as in Ex. 1a, there is obtained 243 g 6-chloronicotinoyl chloride, m.p. 49°-51° C.; b.p. 75° C./0,05 mm.
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
850 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 250-mL round-bottom flask was placed a solution of 6-chloropyridine-3-carboxylic acid (15.8 g, 100 mmol) in thionyl chloride (100 mL). The resulting solution was heated at reflux for 5 hours and concentrated under vacuum to give the title compound as a yellow oil.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

6-Chloro-nicotinic acid (11.0 g, 6.34 mmol) was dissolved in 10 mL thionyl chloride and the resulting mixture was refluxed for 3 h. The excess thionyl chloride was removed under reduced pressure to give the title compound (11.0 g, 89%).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
89%

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of 6-chloronicotinoyl chloride and what are some of its key properties?

A1: this compound is an organic compound with the molecular formula C6H3Cl2NO. While its exact spectroscopic data is not provided in the abstracts, it's characterized as a reactive molecule often used as a building block in the synthesis of more complex molecules. [, , , , , , ] For example, it serves as a precursor to radioligands for the nicotinic acetylcholine receptor. [, ]

Q2: How is this compound used in materials science?

A2: this compound is a valuable precursor for synthesizing polymers with desirable properties. Researchers have utilized it to create polyimides and nanoporous structures, some of which exhibit a low dielectric constant, a crucial property for applications in microelectronics. [, ] These materials also show promise due to their thermal stability and potential for use in high-temperature applications. [, , , , ]

Q3: Can you elaborate on the applications of polymers derived from this compound?

A3: Polyimides and poly(amide-ether-imide)s derived from this compound exhibit a combination of properties suitable for demanding applications. These properties include high heat resistance, flame retardancy, low water absorption, and improved solubility in polar solvents. [, ] These polymers are particularly interesting for applications requiring a balance of thermal stability, mechanical strength, and processability. [, ] For instance, the nanoporous polyimide films show potential for use in microelectronics due to their low dielectric constant. [, ]

Q4: Are there any studies on the biological activity of compounds derived from this compound?

A4: Yes, this compound has been used to synthesize derivatives of imidacloprid, a potent insecticide. [] Research indicates that these derivatives bind to the nicotinic acetylcholine receptor in insects. [, ] Additionally, some 1,3,4-oxadiazole derivatives containing amide groups, synthesized using this compound, have shown cytotoxic activity against HeLa and MCF-7 cancer cells. [] These findings suggest potential applications for compounds derived from this compound in both agricultural pest control and anticancer therapies.

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